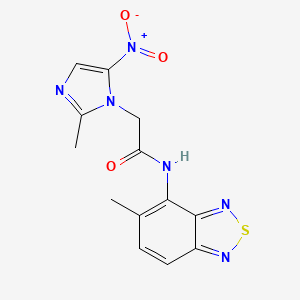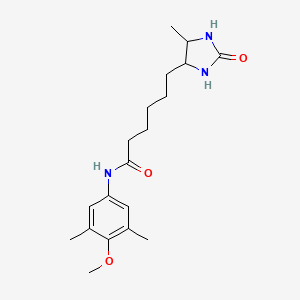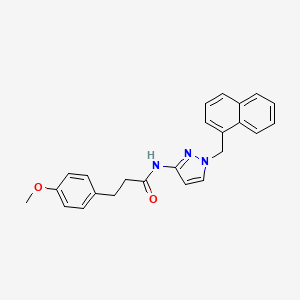![molecular formula C19H24O5 B11063694 Methyl 4-[2-(2,4-dimethylphenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B11063694.png)
Methyl 4-[2-(2,4-dimethylphenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-[2-(2,4-dimethylphenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate” is a mouthful, but let’s break it down. This compound belongs to the class of formamides and is also known as N-(2,4-Dimethylphenyl)formamide. Its chemical formula is C15H19NO3. The compound features an intriguing combination of aromatic and heterocyclic moieties.
Preparation Methods
Synthetic Routes::
Formylation of 2,4-Dimethylacetophenone:
- Industrial-scale production involves optimized reaction conditions, efficient catalysts, and purification steps.
- The compound is synthesized in batch or continuous processes.
Chemical Reactions Analysis
Reactions::
- Formylation: Formic acid or formic acid derivatives.
- Esterification: Acid-catalyzed esterification.
- Hydrolysis: Acidic or basic hydrolysis.
- Reduction: LiAlH4 in anhydrous solvent.
- The major product is the titled compound itself.
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may interact with cellular targets, enzymes, or receptors.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C19H24O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 4-[1-(2,4-dimethylphenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C19H24O5/c1-10-7-8-13(11(2)9-10)16(20)12(3)15-14(17(21)23-6)18(22)24-19(15,4)5/h7-9,12,14-15H,1-6H3 |
InChI Key |
HKYWYQFLSBJREX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(C)C2C(C(=O)OC2(C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11063626.png)
![3-[(2-Aminoethyl)sulfanyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione](/img/structure/B11063635.png)
![2-phenyl-5-[(pyrrolidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11063640.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11063652.png)
![2-(methylsulfanyl)-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B11063656.png)


![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11063669.png)
![Acetamide, 2-(4-fluorophenoxy)-N-[3-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl]-](/img/structure/B11063684.png)
![N-(4-{[4,6-dioxo-1-(2-phenylethyl)-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11063686.png)
![1-[6-(3,4-Dimethoxyphenyl)-3-methyl-5-propionyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]-1-propanone](/img/structure/B11063709.png)
![2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline](/img/structure/B11063712.png)
